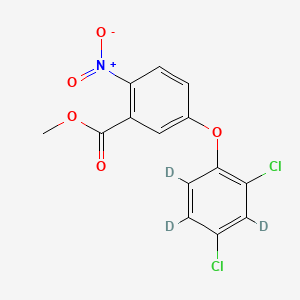
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3; 2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bifenox-d3 is a deuterated form of Bifenox, an organic compound primarily used as an herbicide. Bifenox acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . The deuterated form, Bifenox-d3, is often used in analytical testing within the food and beverage sector .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Bifenox-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bifenox-d3 undergoes several types of chemical reactions, including:
Oxidation: Bifenox-d3 can be oxidized to form various oxidation products.
Reduction: The nitro group in Bifenox-d3 can be reduced to an amino group.
Substitution: Various substituents can be introduced into the Bifenox-d3 molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bifenox-d3 can lead to the formation of various carboxylic acids, while reduction can yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
Bifenox-d3 has a wide range of scientific research applications, including:
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Wirkmechanismus
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell membrane damage . This process ultimately results in the death of the target plants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofen: An older herbicide with a similar mechanism of action.
Acifluorfen: Another diphenyl ether herbicide with improved properties and a wider spectrum of herbicidal effects.
Fluoroglycofen: A diphenyl ether herbicide used for similar applications.
Uniqueness of Bifenox-d3
Bifenox-d3 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for tracing and quantifying herbicide residues. Its specific inhibition of protoporphyrinogen oxidase also sets it apart from other herbicides, making it highly effective in controlling a wide range of weeds.
Eigenschaften
Molekularformel |
C14H9Cl2NO5 |
|---|---|
Molekulargewicht |
345.1 g/mol |
IUPAC-Name |
methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D |
InChI-Schlüssel |
SUSRORUBZHMPCO-UJESMPABSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H] |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


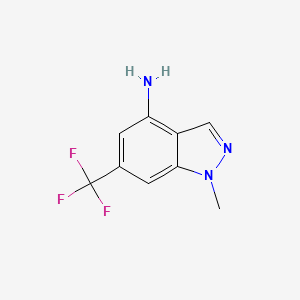
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
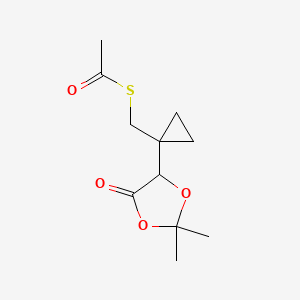
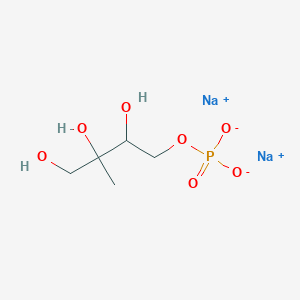
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
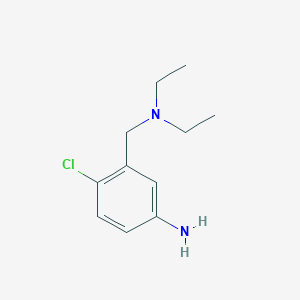
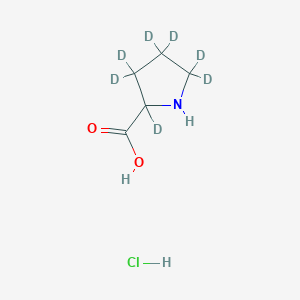
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

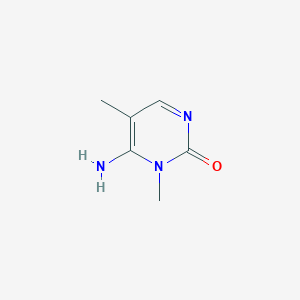
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
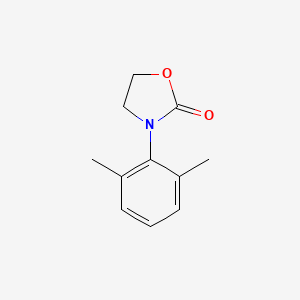
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
